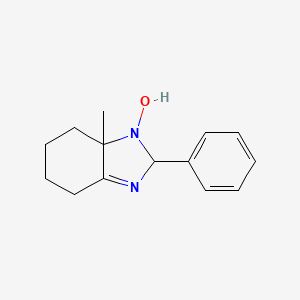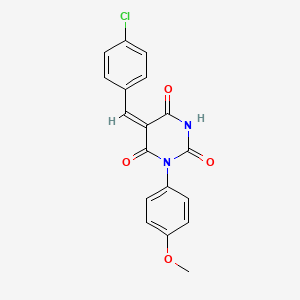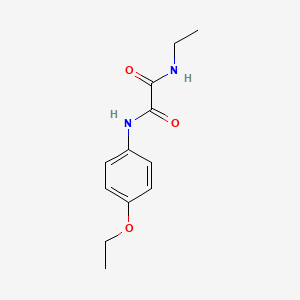![molecular formula C19H13N3OS B4943033 N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2010 by a team of researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Mechanism of Action
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide inhibits the activity of ENaC and TLR4 by binding to specific sites on these proteins. ENaC is a transmembrane protein that regulates the flow of sodium ions across epithelial cells in the lungs, kidneys, and other organs. This compound binds to a specific site on ENaC and prevents the channel from opening, thereby reducing sodium transport across the epithelial cells. TLR4 is a transmembrane protein that recognizes bacterial lipopolysaccharides and initiates an immune response. This compound binds to a specific site on TLR4 and prevents the receptor from activating downstream signaling pathways, thereby reducing the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical models. Inhibition of ENaC activity by this compound has been shown to reduce sodium transport across epithelial cells, leading to decreased fluid absorption in the lungs and kidneys. This effect has been shown to be beneficial in various diseases, including pulmonary edema, cystic fibrosis, and hypertension. Inhibition of TLR4 activity by this compound has been shown to reduce the inflammatory response in various preclinical models of sepsis, arthritis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized using various analytical techniques, and its mechanism of action has been well-established. This compound has been shown to be effective in various preclinical models of disease, making it a promising candidate for further development. However, there are also limitations to using this compound in lab experiments. It has not been tested extensively in human clinical trials, and its safety and efficacy in humans are still unknown. Additionally, this compound has a relatively short half-life in vivo, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective inhibitors of ENaC and TLR4. Another area of interest is the evaluation of this compound in human clinical trials for various diseases, including cystic fibrosis, hypertension, sepsis, and inflammatory bowel disease. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic potential and reduce its limitations. Finally, the development of this compound analogs with improved pharmacokinetic properties may further enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-5-nitrothiophene, which is then reacted with 3-(2-aminophenyl)quinoxalin-2(1H)-one to form the intermediate product. The intermediate product is then reacted with 2-chloro-N-(2-cyanophenyl)acetamide to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, and the compound has been extensively characterized using various analytical techniques.
Scientific Research Applications
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical models. This compound has been shown to inhibit the activity of a protein called epithelial sodium channel (ENaC), which plays a critical role in the regulation of sodium and fluid balance in the body. Dysregulation of ENaC activity has been implicated in various diseases, including cystic fibrosis, hypertension, and pulmonary edema. This compound has also been shown to inhibit the activity of a protein called TLR4, which plays a critical role in the immune response to bacterial infections. Dysregulation of TLR4 activity has been implicated in various inflammatory diseases, including sepsis, arthritis, and inflammatory bowel disease.
properties
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-19(18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-20-15-7-1-2-8-16(15)22-17/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAKGOHDTGZVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[benzyl(ethyl)amino]methyl}-4-bromophenol](/img/structure/B4942988.png)
![1,4-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B4943001.png)
![2-methoxy-N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4943013.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B4943017.png)
![3-[(4-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4943025.png)

![4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4943040.png)

![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4943050.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943051.png)
![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4943061.png)
![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4943065.png)